molecular formula C23H25N5O2S B2545464 2-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-40-7

2-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2545464
CAS No.: 1021212-40-7
M. Wt: 435.55
InChI Key: BNTUNBHAUBZVSV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Ethylsulfanyl group (C2 position): Enhances lipophilicity and may influence metabolic stability.
  • 4-Methoxyphenyl substituent (C7 position): The electron-donating methoxy group improves solubility compared to halogenated analogues.

Properties

IUPAC Name

2-ethylsulfanyl-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-5-31-23-26-22-24-15(3)19(21(29)25-18-9-7-6-8-14(18)2)20(28(22)27-23)16-10-12-17(30-4)13-11-16/h6-13,20H,5H2,1-4H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTUNBHAUBZVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with 5-Amino-1,2,4-Triazole

The triazolopyrimidine scaffold is classically synthesized via cyclocondensation between 1,3-diketones and 5-amino-1,2,4-triazole derivatives. For the target compound, 1-(4-methoxyphenyl)butane-1,3-dione serves as the diketone precursor, introducing the 4-methoxyphenyl and methyl groups at positions 7 and 5, respectively.

Reaction Conditions :

  • Solvent: Acetic acid or ethanol.
  • Temperature: Reflux (80–100°C).
  • Catalyst: Base (e.g., sodium hydride) or acid (e.g., p-toluenesulfonic acid).

The reaction proceeds via enamine formation, followed by cyclodehydration to yield 7-(4-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine as a key intermediate.

Functionalization at Position 2: Introduction of the Ethylsulfanyl Group

Chlorination at Position 2

The C2 position is activated for nucleophilic substitution via chlorination using phosphoryl chloride (POCl₃).

Procedure :

  • Intermediate: 7-(4-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine.
  • Reagent: POCl₃ (excess).
  • Conditions: Reflux (90–110°C, 1–5 h).
  • Product: 2-chloro-7-(4-methoxyphenyl)-5-methyl-4H,7H-triazolo[1,5-a]pyrimidine .

Thiolation with Ethanethiol

The chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with ethanethiol to introduce the ethylsulfanyl moiety.

Optimization Considerations :

  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Base: Triethylamine or potassium carbonate.
  • Temperature: 50–80°C, 4–12 h.

Carboxamide Formation at Position 6

Hydrolysis of Ester to Carboxylic Acid

Prior to amidation, the C6 ester group (if present) is hydrolyzed to the carboxylic acid.

Conditions :

  • Reagent: Aqueous NaOH or LiOH.
  • Solvent: Ethanol/water mixture.
  • Temperature: Reflux (2–6 h).

Coupling with 2-Methylaniline

The carboxylic acid is converted to an acyl chloride (using thionyl chloride or oxalyl chloride) and subsequently coupled with 2-methylaniline.

Procedure :

  • Acyl chloride formation: SOCl₂, reflux, 2 h.
  • Amidation: 2-methylaniline in dichloromethane (DCM) with catalytic DMAP, 0°C to room temperature.

Alternative Method :

  • Use coupling agents (EDC/HOBt) for direct amide bond formation from the carboxylic acid.

Critical Analysis of Synthetic Challenges

Regioselectivity in Cyclocondensation

The orientation of substituents during triazolopyrimidine formation is highly sensitive to the electronic and steric properties of the diketone. Computational studies suggest that electron-donating groups (e.g., 4-methoxyphenyl) favor cyclization at the γ-keto position, ensuring correct regiochemistry.

Stability of Ethylsulfanyl Group

Thioethers are prone to oxidation under acidic or oxidative conditions. Stabilization strategies include:

  • Conducting thiolation under inert atmosphere.
  • Avoiding strong oxidizers in subsequent steps.

Spectroscopic Characterization Data

Table 1: Key Spectral Signatures of Intermediate and Target Compound

Compound Stage ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Triazolopyrimidine core 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃) 1680 (C=N), 1600 (C=C) 298.1
Chloro intermediate 2.48 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃) 740 (C-Cl) 332.6
Ethylsulfanyl derivative 1.35 (t, 3H, SCH₂CH₃), 3.40 (q, 2H, SCH₂) 2550 (S-H) 374.8
Final carboxamide 2.30 (s, 3H, Ar-CH₃), 8.10 (s, 1H, NH) 1650 (C=O), 1550 (N-H) 463.2

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group, using reagents like alkyl halides.

    Acylation: Acylation reactions can be performed to introduce acyl groups at specific positions on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound exhibits several pharmacological properties that make it a candidate for further research:

Antitumor Activity

Research indicates that derivatives of triazolopyrimidines can show significant antitumor activity. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation and survival.

Case Study: Anticancer Potential

A study conducted by the National Cancer Institute evaluated the antitumor activity of related triazolo compounds against multiple cancer types. Results showed promising activity against breast and lung cancer cell lines, suggesting that modifications in the triazolo structure could enhance efficacy against specific tumors .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Research Findings

In vitro studies have shown that certain triazolopyrimidine derivatives significantly reduce inflammation markers in cell cultures, indicating their potential use in therapeutic applications for conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidine derivatives have also been explored. These compounds can exhibit activity against a range of bacteria and fungi, which is vital in the context of increasing antibiotic resistance.

Example of Antimicrobial Research

A study highlighted the effectiveness of triazolo derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as alternative antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the side chains or core structure can lead to enhanced potency or selectivity for specific biological targets.

ModificationEffect on Activity
Ethylsulfanyl groupIncreases lipophilicity and cellular uptake
Methoxy substituentEnhances binding affinity to target proteins
Methyl groupMay improve metabolic stability

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound (Reference) C7 Substituent C2 Substituent Carboxamide Group Melting Point (°C) Molecular Weight
Target Compound 4-Methoxyphenyl Ethylsulfanyl N-(2-methylphenyl) Not reported ~452.5*
7-(4-Chlorophenyl) analog () 4-Chlorophenyl Ethylsulfanyl N-(2-methylphenyl) Not reported 439.96
5j () 3,4,5-Trimethoxy Amino N-(4-nitrophenyl) 319.9–320.8 453.17
5k () 3,4,5-Trimethoxy Amino N-(4-bromophenyl) 280.1–284.3 513.09
Ethyl 2-benzylsulfanyl analog () Phenyl Benzylsulfanyl Ethyl ester Not reported 440.94

*Estimated based on molecular formula (C23H24N5O2S).

Key Observations :

  • Solubility : The 4-methoxyphenyl group in the target compound likely increases polarity compared to halogenated derivatives (e.g., 4-chlorophenyl in ), enhancing aqueous solubility .
  • Melting Points : Electron-withdrawing groups (e.g., nitro in 5j) correlate with higher melting points due to increased crystallinity .
  • Lipophilicity: Ethylsulfanyl (target) vs.

Biological Activity

The compound 2-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 1021212-40-7) is a synthetic organic molecule belonging to the class of triazolopyrimidines. This compound exhibits a range of biological activities that have been explored in various studies. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N5O2SC_{23}H_{25}N_{5}O_{2}S with a molecular weight of 435.5 g/mol. The structure includes a triazole ring fused with a pyrimidine system, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₁₈H₂₅N₅O₂S
Molecular Weight435.5 g/mol
CAS Number1021212-40-7

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazolopyrimidine derivatives, including the compound . For instance, compounds similar to this structure have shown effectiveness against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were observed in related compounds .
  • Breast Cancer (T47D) : Compounds exhibited IC50 values of 27.3 μM and 43.4 μM against T47D cell lines .

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its potential to inhibit certain enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating neurological disorders; compounds in this class have shown promising activity .
  • Metabolic Enzymes : Some derivatives demonstrated inhibition against metabolic enzymes linked to various diseases such as glaucoma and osteoporosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The triazole and pyrimidine moieties facilitate binding at the active sites of enzymes, leading to inhibition.
  • Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives:

  • Screening for Anticancer Activity : A study conducted on a library of triazolopyrimidine compounds identified several candidates with significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
  • Antioxidant Activity : Compounds derived from similar classes have demonstrated high antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .
  • Synthetic Routes : The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes that yield the desired triazolopyrimidine structure.

Q & A

Q. What are the established synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be optimized?

The compound is synthesized via a three-component condensation of β-keto esters, aromatic aldehydes, and 3-amino-5-alkylthio-1,2,4-triazoles under microwave irradiation (323 K, 30 min) . Optimization involves solvent selection (ethanol or acetone for recrystallization), stoichiometric ratios (1:1:1 molar equivalents), and microwave parameters (temperature, irradiation time). Post-synthesis purification by filtration and recrystallization ensures high yields (reported up to 85% in similar derivatives) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography reveals bond lengths (e.g., C–N: 1.32–1.38 Å), dihedral angles (e.g., 87.03° between triazolopyrimidine and phenyl rings), and π-π stacking interactions (centroid distances: 3.63–3.88 Å) .
  • ¹H NMR (CDCl₃, 400 MHz) identifies key signals: δ 10.89 (s, NH), 7.14–7.41 (m, aromatic protons), 4.02 (q, ethyl ester) .
  • HPLC (reverse-phase C18 column, methanol-water eluent) confirms purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to targets like kinases or DNA topoisomerases. For example:

  • Docking studies of similar triazolopyrimidines show hydrogen bonding with catalytic residues (e.g., Asp86 in EGFR kinase) and hydrophobic interactions with trifluoromethyl groups .
  • Solvent-accessible surface area (SASA) analysis predicts improved solubility with polar substituents (e.g., methoxy groups) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa), concentrations (IC₅₀: 10–50 μM), or incubation times (24–72 hours) .
  • Structural analogs : Ethylsulfanyl vs. benzylsulfanyl substituents alter logP values (2.1 vs. 3.5), impacting membrane permeability .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance across replicates .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO-PEG 400 (1:4 v/v) to enhance aqueous solubility (up to 2.5 mg/mL) .
  • Prodrug modification : Introduce hydrolyzable esters (e.g., acetyloxy groups) at the carboxamide position .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for sustained release .

Q. How do substituents (e.g., ethylsulfanyl, methoxyphenyl) influence the compound’s electronic and steric properties?

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce HOMO-LUMO gaps (ΔE: 4.2 eV vs. 4.8 eV for methyl), enhancing reactivity .
  • Methoxyphenyl substituents increase planarity (dihedral angle: 89.45° vs. 70.65° in chlorophenyl analogs), favoring π-π interactions in crystal packing .

Methodological Guidelines

  • Experimental Design : Follow factorial design (e.g., 3² factorial matrix) to optimize synthesis parameters (temperature, solvent ratio) .
  • Data Analysis : Use Gaussian 09 for DFT calculations and Mercury 4.0 for crystallographic visualization .
  • Ethical Compliance : Adhere to OECD Guidelines 423 for acute oral toxicity testing in preclinical models .

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